1-(5-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine 1-(5-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 696627-20-0
VCID: VC0369165
InChI: InChI=1S/C19H23ClN2O3S/c1-3-25-17-6-8-18(9-7-17)26(23,24)22-12-10-21(11-13-22)19-14-16(20)5-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Molecular Formula: C19H23ClN2O3S
Molecular Weight: 394.9g/mol

1-(5-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

CAS No.: 696627-20-0

Main Products

VCID: VC0369165

Molecular Formula: C19H23ClN2O3S

Molecular Weight: 394.9g/mol

1-(5-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine - 696627-20-0

CAS No. 696627-20-0
Product Name 1-(5-Chloro-2-methylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
Molecular Formula C19H23ClN2O3S
Molecular Weight 394.9g/mol
IUPAC Name 1-(5-chloro-2-methylphenyl)-4-(4-ethoxyphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C19H23ClN2O3S/c1-3-25-17-6-8-18(9-7-17)26(23,24)22-12-10-21(11-13-22)19-14-16(20)5-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3
Standard InChIKey YPSPCXMLTNMARK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Canonical SMILES CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
PubChem Compound 1502423
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator